Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16(4)9-10-18-12-7-5-11(15)6-8-12/h5-8H,9-10,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPTDRBGXGBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules . Biology: It serves as a fluorescent probe for studying biological systems and enzyme inhibitors for research purposes. Medicine: antibacterial and antifungal agents . Industry: It is used in the production of polymer additives and surface-active agents .
Mechanism of Action
The mechanism by which tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate receptor activity , leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations:
Aromatic vs. Heterocyclic Substituents: The 4-aminophenoxy group in the target compound enables hydrogen bonding and π-π interactions, critical for binding to biological targets. In contrast, pyrimidine-based analogs (e.g., C12H17ClN4O3) introduce heterocyclic complexity, enhancing selectivity for enzymes like kinases. Benzodioxole derivatives (C18H23NO5) exhibit improved metabolic stability due to electron-rich aromatic systems.
Halogen and Alkoxy Substituents :
- Chlorine in pyrimidine analogs (C12H17ClN4O3) increases electronegativity, favoring interactions with hydrophobic pockets in proteins. Methoxy groups (C14H21N2O3 in ) enhance lipophilicity, improving blood-brain barrier penetration.
Biological Activity
Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which is known to influence its biological activity. The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1170071-27-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, leading to diverse biological effects. Specifically, it may exhibit:
- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and inflammation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Activity : Studies suggest that the compound can reduce inflammatory markers in cell cultures, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease.
- Antimicrobial Properties : There is emerging evidence that the compound exhibits antimicrobial activity against various pathogens, although further studies are needed to quantify this effect.
Data Table of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Anti-inflammatory | Reduction of TNF-α levels in cell cultures | |
| Neuroprotection | Increased cell viability in presence of Aβ | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Neuroprotection Against Aβ Toxicity
In vitro studies demonstrated that this compound significantly improved the viability of astrocytes treated with Aβ 1-42. The compound reduced oxidative stress markers and inflammatory cytokine levels, suggesting a protective role against neurodegeneration.
Case Study 2: Anti-inflammatory Effects
Another study investigated the compound's ability to modulate inflammatory responses in microglial cells. Results indicated a marked decrease in the production of pro-inflammatory cytokines when treated with the compound, highlighting its potential for therapeutic applications in neuroinflammatory conditions.
Preparation Methods
Carbamate Formation via N-BOC Protected Amino Alcohols and Subsequent Functionalization
A patented method (CN102020589B) describes the synthesis of related tert-butyl carbamate derivatives starting from N-BOC protected amino acids or amino alcohols, which undergo mixed acid anhydride formation followed by condensation with amines in ethyl acetate solvent. Although this patent focuses on a related compound, the methodology is adaptable for synthesizing this compound by substituting appropriate amines and phenoxy derivatives.
- Preparation of mixed acid anhydride from N-BOC amino alcohol and isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as acid scavenger.
- Condensation with 4-aminophenol or its derivatives to introduce the phenoxy group.
- Methylation of the carbamate nitrogen using methyl sulfate in the presence of tetrabutylammonium bromide as phase transfer catalyst and KOH as base at controlled low temperatures (0 to 20 °C).
- Purification by crystallization from hexane after organic phase extraction and washing.
Representative data from embodiments:
| Embodiment | Amount of Tetrabutylammonium Bromide (g) | Methyl Sulfate (g) | KOH (50%) Solution (g) | Reaction Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4 | 3.0 | 109.5 | 97.33 | -10 to 10 | 97 |
| 5 | 6.0 | 48.7 | 42 | 5 to 20 | 95 |
| 6 | 1.5 | 73 | 61.1 | 0 to 5 | 92.4 |
This method highlights the importance of phase transfer catalysis and temperature control to achieve high yields and purity.
Synthesis via Reduction of Isocyanide Intermediates
Another approach (CN104086460B) focuses on the synthesis of tert-butyl 2-(methylamino)ethylcarbamate, a close structural analog, via reduction of 2-(N-isobutoxy formamido)ethyl isocyanide intermediates.
- Formation of the isocyanide intermediate by reacting N-tert-butoxycarbonyl-1,2-quadrol with paraformaldehyde under acidic conditions (acetic or tosic acid) in toluene or benzene at reflux.
- Reduction of the isocyanide intermediate using sodium borohydride in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature (20–30 °C) for 3–5 hours.
- Quenching excess sodium borohydride with acetic acid, followed by extraction with ethyl acetate and drying to obtain the crude carbamate product.
- Purification by vacuum distillation yields a colorless oil with yields around 84–85%.
Reaction conditions summary:
| Step | Reagent/Condition | Details |
|---|---|---|
| (a) | N-tertbutyloxycarbonyl-1,2-quadrol + paraformaldehyde + acid | Reflux in toluene/benzene, 4–6 h |
| (b) | Sodium borohydride in THF or DMF | Room temp, 3–5 h |
| Workup | Acetic acid quench, ethyl acetate extraction | Drying and vacuum distillation |
| Yield | 84–85% | High purity colorless oil |
This route is noted for its brevity, ease of handling, and suitability for industrial scale-up due to high productivity and cost efficiency.
Comparative Summary of Preparation Methods
Supporting Data Tables
Table 1: Reaction Parameters and Yields for Methylation Step
| Parameter | Range/Value | Effect on Yield and Purity |
|---|---|---|
| Tetrabutylammonium bromide (g) | 1.5 – 6.0 | Catalyst amount influences rate |
| Methyl sulfate (g) | 48.7 – 109.5 | Methylation efficiency |
| KOH (50% solution, g) | 42 – 97.33 | Base strength for deprotonation |
| Temperature (°C) | -10 to 20 | Controls reaction selectivity |
| Reaction time | 1 – 3 hours | Ensures completion |
| Yield (%) | 92.4 – 97 | High yield with optimized conditions |
Table 2: Reduction of Isocyanide Intermediate
| Parameter | THF Solvent | DMF Solvent |
|---|---|---|
| Sodium borohydride (g) | 74 | 74 |
| Reaction time (hours) | 4 | 5 |
| Temperature (°C) | 20–30 | 20–30 |
| Yield (%) | 85 | 84 |
| Product state | Colorless oil | Colorless oil |
Q & A
Basic: How can reaction conditions be optimized for synthesizing tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate?
Methodological Answer:
Synthesis optimization typically involves adjusting temperature, solvent systems, and stoichiometry. For carbamate derivatives, a common approach is reacting tert-butyl chloroformate with the appropriate amine precursor (e.g., 2-(4-aminophenoxy)ethyl(methyl)amine) under anhydrous conditions with a base like triethylamine to neutralize HCl byproducts . Key parameters include:
- Temperature: Maintain 0–5°C during initial mixing to minimize side reactions, then gradually warm to room temperature.
- Solvent: Use dichloromethane or tetrahydrofuran for solubility and reaction homogeneity.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
Evidence from analogous compounds suggests yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .
Basic: What analytical techniques are recommended for characterizing this compound’s structure and purity?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and carbamate carbonyl (δ ~155 ppm). Aromatic protons from the 4-aminophenoxy group appear as distinct doublets .
- LCMS/HPLC: LCMS (e.g., m/z [M+H]+) verifies molecular weight, while HPLC (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .
- X-ray Crystallography: For crystalline derivatives, SHELX software refines structural parameters (bond angles, torsional strain) .
Advanced: How can mechanistic studies elucidate the carbamate’s reactivity in nucleophilic substitutions?
Methodological Answer:
Mechanistic insights require kinetic and isotopic labeling studies:
- Kinetic Profiling: Monitor reaction progress under varying pH and temperatures. For example, basic conditions (pH >10) may accelerate carbamate hydrolysis via OH⁻ attack on the carbonyl .
- Isotopic Tracers: Use ¹⁸O-labeled water to track hydrolysis pathways.
- Computational Modeling: DFT calculations (e.g., Gaussian) predict transition states and activation energies for reactions like aminolysis .
Advanced: What strategies are effective for studying its interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized enzymes.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies: Compare wild-type vs. mutant enzyme activity to identify key binding residues.
Evidence from similar carbamates shows halogen substituents (e.g., bromine) enhance binding via halogen bonding .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Reproduce Experiments: Standardize protocols (e.g., cell lines, incubation times).
- Purity Reassessment: Re-analyze batches via HPLC to rule out degradation products.
- Meta-Analysis: Compare structural analogs (e.g., chloro vs. bromo derivatives) to identify substituent effects .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Store at -20°C in airtight, light-resistant containers under inert gas. Desiccants prevent hydrolysis .
- Stability Tests: Periodic NMR/HPLC checks detect decomposition (e.g., tert-butyl group cleavage or carbamate hydrolysis).
Advanced: How can computational modeling predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .
Advanced: What structural analogs of this compound have been studied, and how do they differ in activity?
Methodological Answer:
Comparative studies highlight substituent effects:
| Analog | Key Feature | Bioactivity Trend |
|---|---|---|
| Chloro-substituted carbamate | Cl at aromatic ring | Reduced binding affinity vs. Br |
| Difluoroethyl derivatives | CF₂CH₂ group | Enhanced metabolic stability |
| Methylaminopropyl variants | Flexible alkyl chain | Improved solubility in aqueous media |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
